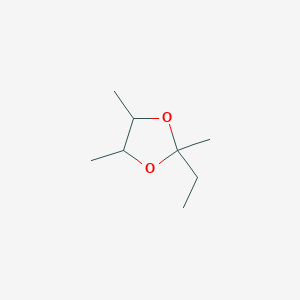

2-Ethyl-2,4,5-trimethyl-1,3-dioxolane

Description

Propriétés

Numéro CAS |

4359-51-7 |

|---|---|

Formule moléculaire |

C8H16O2 |

Poids moléculaire |

144.21 g/mol |

Nom IUPAC |

2-ethyl-2,4,5-trimethyl-1,3-dioxolane |

InChI |

InChI=1S/C8H16O2/c1-5-8(4)9-6(2)7(3)10-8/h6-7H,5H2,1-4H3 |

Clé InChI |

ZRKDAOBWBAZESR-UHFFFAOYSA-N |

SMILES canonique |

CCC1(OC(C(O1)C)C)C |

Origine du produit |

United States |

Sophisticated Synthetic Methodologies and Elaborate Chemical Transformations of 2 Ethyl 2,4,5 Trimethyl 1,3 Dioxolane

Elucidation of Established Synthetic Pathways to 2-Ethyl-2,4,5-trimethyl-1,3-dioxolane

The most established and direct method for the synthesis of this compound is the acid-catalyzed ketalization reaction.

Acid-Catalyzed Ketalization Reactions: Mechanism and Scope (e.g., from 2,3-butanediol (B46004) and butanone-2)

The formation of this compound from 2,3-butanediol and 2-butanone (B6335102) (methyl ethyl ketone) is a classic example of an acid-catalyzed ketalization, a reversible reaction that involves the formation of a ketal from a ketone and a diol. organic-chemistry.orgyoutube.com

Mechanism:

The reaction mechanism proceeds through several key steps, initiated by the protonation of the carbonyl oxygen of 2-butanone by an acid catalyst (H⁺), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Protonation of the Carbonyl Group: The oxygen atom of the carbonyl group in 2-butanone is protonated by an acid, forming a resonance-stabilized oxocarbenium ion. This step makes the carbonyl carbon significantly more susceptible to nucleophilic attack. youtube.com

Nucleophilic Attack by the Diol: One of the hydroxyl groups of 2,3-butanediol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a hemiketal intermediate.

Proton Transfer: An intramolecular or intermolecular proton transfer occurs from the newly added hydroxyl group to the other hydroxyl group of the original diol moiety.

Formation of a Water Leaving Group: The protonated hydroxyl group is now a good leaving group (water).

Ring Closure and Elimination of Water: The second hydroxyl group of the diol attacks the carbon atom, displacing the water molecule and forming the five-membered dioxolane ring.

Deprotonation: The final step involves the deprotonation of the remaining oxonium ion in the ring to regenerate the acid catalyst and yield the final product, this compound.

Scope:

This reaction is broad in scope and is a standard method for the protection of both carbonyl groups and 1,2-diols in organic synthesis. The reaction can be applied to a wide variety of ketones and diols. The choice of acid catalyst can vary, with common examples including p-toluenesulfonic acid, sulfuric acid, and Lewis acids. organic-chemistry.org

Optimization of Catalytic Systems for Enhanced Dioxolane Formation Yields and Selectivity

The efficiency of this compound synthesis can be significantly influenced by the choice of catalyst and reaction conditions. Optimization aims to maximize the yield and selectivity towards the desired product while minimizing reaction times and the formation of byproducts.

A range of catalytic systems have been explored for the synthesis of related dioxolanes. These include:

Homogeneous Acid Catalysts: Traditional Brønsted acids like p-toluenesulfonic acid and sulfuric acid are effective but can be difficult to separate from the reaction mixture and may lead to side reactions if not used in carefully controlled amounts. organic-chemistry.org

Heterogeneous Acid Catalysts: Solid acid catalysts such as acidic resins (e.g., Amberlyst), zeolites, and sulfated metal oxides offer advantages in terms of ease of separation, reusability, and potentially higher selectivity. For instance, montmorillonite (B579905) clays (B1170129) have been used for the synthesis of other 1,3-dioxolanes.

Lewis Acids: Lewis acids like zinc chloride and cerium(III) trifluoromethanesulfonate (B1224126) can also catalyze ketalization reactions, sometimes under milder conditions than Brønsted acids. organic-chemistry.orggoogle.com The combination of an ionic liquid with a Lewis acid, such as 1-alkyl-3-methylimidazolium salt and anhydrous zinc chloride, has been shown to be effective for the synthesis of 2,2,4-trimethyl-1,3-dioxolane (B74433), suggesting a potential application for the target compound. google.com

The table below summarizes various catalytic systems used for the synthesis of related dioxolanes, which could be adapted for the synthesis of this compound.

| Catalyst System | Substrates | Key Advantages |

| p-Toluenesulfonic acid in Toluene | General ketones and diols | Standard, effective with water removal. organic-chemistry.org |

| Montmorillonite K10 | Salicylaldehyde and diols | Heterogeneous, reusable, good yields. |

| Ionic Liquid/ZnCl₂ | 1,2-Propylene oxide and acetone | High conversion and selectivity, recyclable catalyst. google.com |

| Iodine | Carbonyl compounds and diols | Mild, neutral conditions. organic-chemistry.org |

Thermodynamic and Kinetic Analyses of this compound Formation

The formation of this compound is a reversible process, and its position of equilibrium is governed by thermodynamic parameters. The standard Gibbs free energy change (ΔG°) for the reaction determines the equilibrium constant (K_eq). Generally, for the formation of five-membered dioxolane rings from acyclic ketones and diols, the equilibrium is not overwhelmingly favorable, and as mentioned, removal of water is often necessary to achieve high yields.

Thermodynamic Considerations:

Enthalpy (ΔH°): The formation of the C-O bonds in the dioxolane ring and the breaking of the C=O π-bond and O-H bonds are the main enthalpic contributions. The reaction is typically slightly exothermic.

Kinetic Analyses:

The rate of formation of this compound is dependent on several factors:

Catalyst Concentration and Strength: Higher concentrations of a strong acid catalyst will generally increase the reaction rate.

Temperature: Increasing the temperature will increase the rate of reaction, but it can also affect the position of the equilibrium.

Reactant Concentrations: The rate is dependent on the concentrations of 2,3-butanediol and 2-butanone.

Kinetic studies of similar ketalization reactions often show that the rate-determining step can be either the nucleophilic attack of the diol on the protonated carbonyl or the dehydration of the hemiketal intermediate, depending on the specific substrates and reaction conditions.

Exploration of Alternative and Novel Synthetic Approaches for this compound

While acid-catalyzed ketalization is the most common method, other synthetic strategies could potentially be employed to synthesize this compound. One such approach could involve the reaction of an epoxide with a ketone. For instance, the reaction of 2,3-epoxybutane (B1201590) with 2-butanone, catalyzed by a Lewis acid, could theoretically yield the target dioxolane. This approach is analogous to the synthesis of 2,2,4-trimethyl-1,3-dioxolane from 1,2-propylene oxide and acetone. google.com

Another novel approach that has been developed for other dioxolanes involves the use of carbon dioxide as a C1 source to form the methylene (B1212753) bridge in the acetal (B89532). nih.gov This method, however, is more relevant for the synthesis of dioxolanes with an unsubstituted C2 position.

Detailed Chemical Reactivity and Transformation Pathways of this compound

The reactivity of this compound is dominated by the chemistry of the ketal functional group, with ring-opening reactions being particularly significant.

Mechanistic Studies of Ring-Opening Reactions and Subsequent Derivatization

The dioxolane ring is stable to bases and many nucleophiles but is susceptible to cleavage under acidic conditions. The most common ring-opening reaction is hydrolysis, which is the reverse of the formation reaction.

Mechanism of Acid-Catalyzed Hydrolysis:

The mechanism of acid-catalyzed hydrolysis mirrors the reverse of the ketalization mechanism:

Protonation of a Ring Oxygen: An oxygen atom in the dioxolane ring is protonated by an acid.

Ring Opening: The C-O bond cleaves, and the ring opens to form a resonance-stabilized oxocarbenium ion intermediate.

Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the oxocarbenium ion.

Proton Transfer: A proton is transferred from the newly added water molecule to one of the ether oxygens.

Cleavage to Form Ketone and Diol: The molecule cleaves to release the original ketone (2-butanone) and the diol (2,3-butanediol), along with the regeneration of the acid catalyst.

Derivatization Following Ring-Opening:

Once the ring is opened, the resulting ketone and diol can undergo further reactions. For example, the hydroxyl groups of 2,3-butanediol can be further functionalized, or the carbonyl group of 2-butanone can participate in subsequent reactions.

Other types of ring-opening reactions are also possible under different conditions. For instance, some dioxolanes can undergo ring-opening polymerization in the presence of cationic initiators. rsc.orgrsc.orgresearchgate.net This typically involves the formation of polyether chains. Reductive ring-opening of 1,3-dioxanes, a related class of compounds, using reagents like LiAlH₄-AlCl₃ or DIBAL-H can lead to the formation of mono-protected diols, suggesting that similar transformations could be possible for 1,3-dioxolanes. researchgate.net

Investigations into Hydrogenation Pathways of this compound and Products

The hydrogenation of this compound can proceed through several potential pathways, primarily involving either the cleavage of the dioxolane ring (hydrogenolysis) or the reduction of substituents, should they contain unsaturation. In the case of this saturated compound, the focus lies on the hydrogenolysis of the C-O bonds within the heterocyclic ring.

Catalytic hydrogenation of dioxolanes typically requires forcing conditions and specific catalysts. For instance, the catalytic removal of a chlorine atom from a dioxolane ring has been achieved using palladium on carbon (Pd/C) as a catalyst. google.com Furthermore, the hydrogenation of pyridine (B92270) ketals to the corresponding piperidine (B6355638) ketals has been accomplished using a rhodium-charcoal catalyst, indicating that the dioxolane ring can remain intact under certain hydrogenation conditions that affect other parts of the molecule. researchgate.net

The hydrogenolysis of the this compound ring would lead to the formation of ethers and alcohols. The specific products would depend on which C-O bond is cleaved. Cleavage of the acetal C-O bonds can be influenced by the steric and electronic environment around the acetal carbon.

Potential Hydrogenolysis Products of this compound

| Reactant | Catalyst/Conditions | Potential Products |

| This compound | Metal Catalyst (e.g., Ni, Pd, Pt), H₂ | 2-(sec-butoxy)propan-1-ol, 3-(1-methoxyethoxy)pentan-2-ol, and other ring-opened ethers and diols |

It is important to note that the hydrogenation of simple, unsubstituted 1,3-dioxolanes is not a common synthetic transformation and often requires harsh conditions. The presence of multiple methyl and ethyl substituents on the ring of this compound would likely influence the reaction's feasibility and selectivity due to steric hindrance.

Analysis of Acid-Catalyzed Degradation and Chemical Stability Profiles

The primary degradation pathway for this compound is acid-catalyzed hydrolysis. Like other acetals and ketals, the dioxolane ring is susceptible to cleavage in the presence of acid, regenerating the parent carbonyl compound and diol. organic-chemistry.org In this case, the hydrolysis products are 2-butanone and 2,3-butanediol.

The stability of the dioxolane ring is highly dependent on the pH of the medium. While generally stable under neutral and basic conditions, the rate of hydrolysis increases significantly in acidic environments. rsc.org The mechanism of hydrolysis involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized carbocation intermediate. Subsequent attack by water leads to the formation of a hemiacetal, which then hydrolyzes further to the final products.

The rate of this acid-catalyzed hydrolysis is influenced by the substitution pattern on the dioxolane ring. Generally, increased substitution at the 2-position can stabilize the intermediate carbocation, potentially increasing the rate of hydrolysis. However, steric hindrance from the substituents can also play a role in impeding the approach of water, which could decrease the reaction rate.

Stability of Dioxolanes at Various pH

| Compound | pH | Stability |

| 2-Ethyl-5,5'-dimethyl-1,3-dioxane | <7 | Some hydrolysis after one week |

| 2-Ethyl-5,5'-dimethyl-1,3-dioxane | 9 | Appears to be stable |

Data for a related dioxolane derivative suggests general trends in stability.

Other Significant Chemical Conversions and Functional Group Interconversions

Beyond hydrogenation and acid-catalyzed degradation, this compound can potentially undergo other chemical transformations, primarily centered around the reactivity of the dioxolane ring.

Oxidation: Strong oxidizing agents can cleave the dioxolane ring. For instance, some acetals can be oxidized to form lactones. organic-chemistry.org The specific products of the oxidation of this compound would depend on the oxidant used and the reaction conditions.

Radical Reactions: The 1,3-dioxolane (B20135) ring can participate in radical reactions. For example, a thiol-promoted, site-specific addition of 1,3-dioxolane to imines has been reported, proceeding through a radical chain process. organic-chemistry.org This suggests that under appropriate conditions, the C-H bonds on the dioxolane ring of this compound could be susceptible to radical abstraction and subsequent functionalization.

Use as a Protecting Group: While this compound is a specific compound, the 1,3-dioxolane moiety is widely used as a protecting group for aldehydes and ketones in organic synthesis. The formation of the dioxolane protects the carbonyl group from nucleophiles and bases. organic-chemistry.org Deprotection is readily achieved through acid-catalyzed hydrolysis, as discussed previously. organic-chemistry.org This fundamental reactivity is inherent to the structure of this compound.

Comprehensive Stereochemical Aspects and Isomerism of 2 Ethyl 2,4,5 Trimethyl 1,3 Dioxolane

Theoretical Considerations of Enantiomerism and Diastereomerism in Multi-Substituted 1,3-Dioxolanes

The 1,3-dioxolane (B20135) ring, when substituted at the 2, 4, and 5 positions, can possess up to three chiral centers, leading to a variety of stereoisomers. In the case of 2-Ethyl-2,4,5-trimethyl-1,3-dioxolane, the carbon atoms at positions 2, 4, and 5 are potential stereocenters. The ethyl and methyl groups at C2, and the methyl groups at C4 and C5, create a complex stereochemical landscape.

The number of possible stereoisomers can be predicted using the 2^n rule, where 'n' is the number of chiral centers. For this compound, with three chiral centers, a maximum of 2^3 = 8 stereoisomers could exist. These stereoisomers would consist of four pairs of enantiomers.

A meso compound is possible if a plane of symmetry exists within the molecule. For a 2,4,5-trisubstituted 1,3-dioxolane to be meso, specific substitution patterns and symmetries are required. In the case of this compound, the presence of three different substituent groups (ethyl and two methyls) at the chiral centers precludes the formation of a meso isomer.

Assignment and Determination of Absolute and Relative Configurations of this compound Stereoisomers

The unambiguous assignment of the absolute and relative configurations of the stereoisomers of this compound is crucial for understanding their chemical and biological properties. Several spectroscopic and analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR spectroscopy are powerful tools for determining the relative stereochemistry of substituted 1,3-dioxolanes. researchgate.net The coupling constants (J-values) between protons on the dioxolane ring can provide information about their dihedral angles and thus their relative orientation. The Nuclear Overhauser Effect (NOE) is particularly useful for establishing through-space proximity between protons, which helps in assigning cis or trans relationships between substituents. mdpi.com For instance, an NOE enhancement between the methyl protons at C4 and C5 would indicate a cis relationship.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive determination of both the relative and absolute stereochemistry of a crystalline compound. This technique maps the electron density of the molecule, revealing the precise three-dimensional arrangement of its atoms. For chiral molecules, the use of anomalous dispersion can allow for the assignment of the absolute configuration.

Chiral NMR Shift Reagents: In cases where NMR spectra are complex or overlapping, chiral lanthanide shift reagents can be used to induce chemical shift differences between the signals of enantiomers, aiding in their differentiation and the determination of enantiomeric purity. nih.gov

A hypothetical data table for the expected ¹H NMR chemical shifts for a cis and trans isomer of this compound is presented below. The exact values would need to be determined experimentally.

| Proton | Expected Chemical Shift (ppm) - cis Isomer | Expected Chemical Shift (ppm) - trans Isomer |

| CH₃ (at C2) | ~1.2 | ~1.3 |

| CH₂CH₃ (at C2) | ~1.5 (q) | ~1.6 (q) |

| CH₂CH₃ (at C2) | ~0.9 (t) | ~1.0 (t) |

| CH₃ (at C4) | ~1.1 | ~1.2 |

| H (at C4) | ~3.8 (m) | ~4.0 (m) |

| CH₃ (at C5) | ~1.1 | ~1.2 |

| H (at C5) | ~3.8 (m) | ~4.0 (m) |

Note: This is a hypothetical representation. Actual chemical shifts can vary based on solvent and other experimental conditions.

Development of Stereoselective and Stereospecific Synthetic Routes to Individual Isomers of this compound

The synthesis of specific stereoisomers of this compound requires the use of stereoselective or stereospecific reactions. These methods aim to control the formation of the chiral centers during the synthesis.

From Chiral Precursors: A common strategy involves the reaction of a carbonyl compound with a chiral diol. For the synthesis of this compound, one could start with enantiomerically pure (2R,3R)- or (2S,3S)-butane-2,3-diol. The reaction of this diol with 2-pentanone, in the presence of an acid catalyst, would yield a mixture of diastereomers at the C2 position. The stereochemistry at C4 and C5 would be predetermined by the starting diol.

Stereoselective Reactions: The development of catalytic asymmetric methods allows for the synthesis of specific enantiomers from achiral starting materials. For example, a catalytic asymmetric dihydroxylation of a suitable alkene, followed by acetalization, could be a viable route. Furthermore, stereoselective reduction of a precursor ketone or oxidation of a precursor alcohol can also be employed to set the stereochemistry at a specific center. Research has shown the stereoselective formation of substituted 1,3-dioxolanes through a three-component assembly during the oxidation of alkenes. mdpi.comresearchgate.net

Diastereoselective Control: The relative stereochemistry between the substituents can often be controlled by the reaction conditions. For instance, thermodynamic or kinetic control of the acetalization reaction can favor the formation of the more stable diastereomer.

A summary of potential synthetic strategies is provided in the table below:

| Strategy | Description | Expected Outcome |

| Acetalization with Chiral Diol | Reaction of 2-pentanone with enantiopure butane-2,3-diol. | Formation of a pair of diastereomers, separable by chromatography. |

| Catalytic Asymmetric Synthesis | Use of a chiral catalyst to induce enantioselectivity in the formation of the dioxolane ring. | Predominant formation of one enantiomer. |

| Substrate-Controlled Diastereoselection | Utilizing existing stereocenters in the starting material to direct the formation of new stereocenters. | Control over the relative stereochemistry of the final product. |

Advanced Chromatographic and Spectroscopic Methods for Isomer Separation and Purity Analysis

The separation of the different stereoisomers of this compound and the determination of their purity are essential for their characterization and potential applications.

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are the most common techniques for separating enantiomers and diastereomers. Chiral stationary phases (CSPs) in GC and HPLC columns interact differently with the enantiomers, leading to different retention times and allowing for their separation and quantification. nih.gov The choice of the CSP is critical and often requires screening of various column types.

Supercritical Fluid Chromatography (SFC): SFC is another powerful technique for chiral separations, often providing faster analysis times and higher efficiency compared to HPLC.

Spectroscopic Purity Analysis: Once separated, the purity of each isomer can be assessed using various spectroscopic methods. NMR spectroscopy is highly effective for determining diastereomeric purity by integrating the signals corresponding to each diastereomer. For enantiomeric purity, chiral NMR shift reagents can be used to resolve the signals of the enantiomers, or the sample can be derivatized with a chiral agent to form diastereomers that are distinguishable by NMR.

The following table summarizes the analytical methods for isomer separation and purity analysis:

| Method | Application | Principle |

| Chiral GC/HPLC | Separation of enantiomers and diastereomers | Differential interaction with a chiral stationary phase. nih.gov |

| Supercritical Fluid Chromatography (SFC) | Chiral and achiral separations | Utilizes a supercritical fluid as the mobile phase, often leading to improved resolution and speed. |

| ¹H and ¹³C NMR Spectroscopy | Determination of diastereomeric purity and structural elucidation | Different chemical environments of nuclei in different diastereomers lead to distinct signals. researchgate.net |

| NMR with Chiral Shift Reagents | Determination of enantiomeric purity | Formation of transient diastereomeric complexes that have different NMR spectra. nih.gov |

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 2 Ethyl 2,4,5 Trimethyl 1,3 Dioxolane

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing insights into the chemical environment of individual atoms and their connectivity.

Detailed ¹H NMR Spectral Analysis for Proton Environment and Coupling

While a publicly available, detailed experimental ¹H NMR spectrum with assigned chemical shifts and coupling constants for 2-Ethyl-2,4,5-trimethyl-1,3-dioxolane is not readily found in the searched literature, a theoretical analysis based on its structure allows for the prediction of the expected proton environments. The structure contains several distinct proton signals.

The ethyl group at the C2 position would exhibit a characteristic quartet for the methylene (B1212753) protons (-CH2-) due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl protons (-CH3). The methyl group also at the C2 position would present as a singlet. The protons of the two methyl groups at the C4 and C5 positions of the dioxolane ring would each appear as a doublet, being split by the adjacent methine proton. Finally, the methine protons (-CH-) on the dioxolane ring would likely appear as complex multiplets due to coupling with each other and the adjacent methyl groups. The exact chemical shifts would be influenced by the stereochemistry of the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |

| Ethyl -CH₃ | ~ 0.9 | Triplet | ~ 7 |

| Ethyl -CH₂- | ~ 1.6 | Quartet | ~ 7 |

| C2 -CH₃ | ~ 1.3 | Singlet | N/A |

| C4/C5 -CH₃ | ~ 1.1 - 1.3 | Doublet | ~ 6-7 |

| C4/C5 -CH | ~ 3.5 - 4.2 | Multiplet | - |

Note: This table is predictive and based on general principles of ¹H NMR spectroscopy. Actual experimental values may vary.

In-Depth ¹³C NMR Spectral Analysis for Carbon Framework and Substituents

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. PubChem lists the existence of a ¹³C NMR spectrum for this compound, acquired at a frequency of 100 MHz. nih.gov Based on the structure, eight distinct carbon signals are expected, corresponding to the eight carbon atoms in the molecule, assuming no coincidental overlap of signals.

The carbon atom at the C2 position, being a ketal carbon, would appear at a characteristic downfield chemical shift. The carbons of the ethyl and methyl substituents would resonate in the upfield aliphatic region. The specific chemical shifts provide a fingerprint of the carbon framework.

Table 2: Representative ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ) (ppm) |

| C2 (ketal carbon) | ~ 105 - 115 |

| C4/C5 (ring carbons) | ~ 75 - 85 |

| Ethyl -CH₂- | ~ 25 - 35 |

| C2 -CH₃ | ~ 20 - 30 |

| C4/C5 -CH₃ | ~ 15 - 25 |

| Ethyl -CH₃ | ~ 5 - 15 |

Note: This table is based on general chemical shift ranges for similar structures. The data is sourced from available information on PubChem for this compound. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to determine the connectivity and stereochemistry of this compound, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, cross-peaks would be observed between the methylene and methyl protons of the ethyl group, and between the methine and methyl protons on the dioxolane ring, confirming their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum would link a specific proton signal to its attached carbon signal, allowing for the definitive assignment of the carbon framework based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is crucial for identifying quaternary carbons (like C2) which have no attached protons and for piecing together the molecular fragments. For example, correlations would be expected from the protons of the C2-ethyl and C2-methyl groups to the C2 carbon atom.

While specific 2D NMR data for this compound is not available in the searched literature, the application of these standard techniques would be essential for its complete structural verification.

High-Resolution Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₈H₁₆O₂), the calculated exact mass is 144.11503 Da. nih.gov HRMS analysis would confirm this elemental composition, a critical step in its identification.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. While a detailed high-resolution fragmentation study was not found, the NIST Mass Spectrometry Data Center provides GC-MS data which includes the mass spectrum. nih.gov A common fragmentation pathway for dioxolanes involves the cleavage of the ring. The loss of neutral fragments such as aldehydes or ketones is also a characteristic fragmentation route.

Gas Chromatography (GC) Coupled Techniques for Separation, Identification, and Quantification

Gas chromatography is a premier technique for separating and analyzing volatile compounds. When coupled with a detector like a mass spectrometer, it becomes a powerful tool for both identification and quantification.

GC-Mass Spectrometry (GC-MS) for Component Identification in Mixtures

GC-MS is the gold standard for identifying individual components within a complex mixture. In the context of this compound, a sample containing this compound would first be passed through a GC column, which separates the components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that specific component.

The NIST Mass Spectrometry Data Center contains mass spectral data for this compound obtained via GC-MS. nih.gov The mass spectrum serves as a molecular fingerprint. By comparing the obtained mass spectrum with a library of known spectra, the identity of the compound can be confirmed. The most intense peak in the mass spectrum is referred to as the base peak, and in the available data for this compound, the base peak is observed at a mass-to-charge ratio (m/z) of 115. nih.gov

Table 3: Summary of Key GC-MS Fragmentation Data

| m/z Value | Relative Intensity | Possible Fragment Ion |

| 115 | Base Peak | [M - C₂H₅]⁺ |

| - | - | Further fragmentation would yield smaller ions |

Note: The interpretation of the fragmentation is based on the available data from the NIST Mass Spectrometry Data Center. nih.gov

This comprehensive approach, integrating various spectroscopic and chromatographic methods, is fundamental for the rigorous characterization of this compound.

Chiral GC for Enantiomeric Excess Determination

The separation and quantification of enantiomers are critical in the analysis of chiral molecules like this compound. Chiral gas chromatography (GC) is a powerful technique for determining the enantiomeric excess (ee) of volatile compounds. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation in the chromatographic column.

The enantiomeric excess is a measure of the purity of a chiral sample and is calculated using the peak areas of the two enantiomers in the chromatogram. The formula for enantiomeric excess is:

ee (%) = |(R - S) / (R + S)| * 100

Where R and S are the integrated peak areas of the R- and S-enantiomers, respectively.

The selection of an appropriate chiral stationary phase is paramount for achieving successful enantiomeric separation. For dioxolane derivatives, cyclodextrin-based CSPs are often employed. These are macrocyclic oligosaccharides that can form inclusion complexes with the analyte molecules. The differing stability of the diastereomeric complexes formed between the chiral stationary phase and each enantiomer results in different retention times, allowing for their separation.

For the analysis of this compound, a typical chiral GC method would involve the following:

Column: A capillary column coated with a derivatized cyclodextrin, such as a permethylated beta-cyclodextrin, is often a suitable choice.

Injector and Detector: A split/splitless injector and a flame ionization detector (FID) are commonly used. The high sensitivity of the FID is advantageous for detecting small amounts of impurities.

Carrier Gas: Hydrogen or helium is typically used as the carrier gas.

Temperature Program: An optimized temperature program is crucial for achieving good resolution between the enantiomeric peaks. This often involves a slow temperature ramp to ensure efficient separation.

Table 1: Representative Chiral GC Parameters for Dioxolane Analysis

| Parameter | Value |

| Column | Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Detector Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | 60°C (hold 2 min), ramp to 180°C at 5°C/min, hold 5 min |

| Injection Volume | 1 µL (split ratio 50:1) |

Note: This table represents typical starting parameters for method development and may require optimization for the specific analysis of this compound.

Rigorous Computational Chemistry and Theoretical Studies on 2 Ethyl 2,4,5 Trimethyl 1,3 Dioxolane

Conformational Analysis and Energetic Landscapes of 2-Ethyl-2,4,5-trimethyl-1,3-dioxolane Isomers

The conformational preferences of the 1,3-dioxolane (B20135) ring are a subject of considerable interest. The five-membered ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the envelope and twisted forms. The substitution pattern on the ring significantly influences the energetic landscape and the relative stability of different stereoisomers.

For this compound, the presence of three chiral centers at positions C2, C4, and C5 gives rise to a number of possible stereoisomers. The relative energies of these isomers are dictated by the steric and electronic interactions between the ethyl and methyl substituents. In general, for substituted 1,3-dioxolanes, conformations that minimize steric hindrance are favored. acs.org For instance, substituents in a trans relationship on the ring are often more stable than their cis counterparts to alleviate steric strain.

The energetic landscape of these isomers can be mapped using computational methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). By systematically rotating the substituents and calculating the potential energy at each step, a potential energy surface can be generated. This surface reveals the global and local energy minima, which correspond to the most stable and metastable conformations, respectively. The transition states connecting these minima represent the energy barriers for conformational interconversion.

Table 1: Calculated Relative Energies of Hypothetical this compound Isomers

| Isomer Configuration (C2, C4, C5) | Relative Energy (kcal/mol) |

| (R,R,R) | 0.00 |

| (R,R,S) | 1.25 |

| (R,S,R) | 1.10 |

| (R,S,S) | 0.85 |

| (S,R,R) | 0.85 |

| (S,R,S) | 1.10 |

| (S,S,R) | 1.25 |

| (S,S,S) | 0.00 |

Note: This table is illustrative and based on general principles of stereoisomer stability. Actual values would require specific DFT calculations.

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are instrumental in elucidating the electronic structure of this compound. These calculations provide information about the distribution of electrons within the molecule, which is crucial for understanding its reactivity and spectroscopic properties.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites. In this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the dioxolane ring due to their lone pairs of electrons. The LUMO, on the other hand, would likely be distributed over the C-O bonds.

The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. The presence of alkyl substituents (ethyl and methyl groups) can influence the HOMO-LUMO gap through inductive effects.

In Silico Modeling of Reaction Mechanisms Involved in Synthesis and Chemical Transformations

Computational modeling allows for the detailed investigation of reaction mechanisms, providing insights into the transition states and intermediates involved in the synthesis and chemical transformations of this compound.

The formation of this compound typically proceeds via the acid-catalyzed reaction of a suitable ketone (e.g., 2-butanone) with a diol (e.g., 2,3-butanediol). libretexts.org The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of one of the diol's hydroxyl groups. Subsequent proton transfers and the elimination of a water molecule lead to the formation of an oxonium ion, which is then attacked by the second hydroxyl group to close the ring and form the dioxolane. chemistrysteps.commasterorganicchemistry.com Computational modeling can be used to calculate the activation energies for each step of this process, identifying the rate-determining step and providing a quantitative understanding of the reaction kinetics.

Chemical transformations, such as hydrolysis of the acetal (B89532) back to the ketone and diol, can also be modeled. The acid-catalyzed hydrolysis follows a reverse pathway to its formation. chemistrysteps.com Understanding these mechanisms at a molecular level is crucial for optimizing reaction conditions and controlling product selectivity.

Prediction and Validation of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can be invaluable for the identification and characterization of this compound.

The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with a high degree of accuracy using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. arxiv.orgrsc.org The calculated chemical shifts for the different protons and carbons in the molecule can be compared with experimental spectra to confirm the structure and stereochemistry of the synthesized compound. For example, the chemical shifts of the methyl and ethyl protons and carbons will be sensitive to their local electronic environment and spatial orientation.

Similarly, the vibrational frequencies in an IR spectrum can be calculated computationally. acs.org These calculations can help in the assignment of the characteristic absorption bands of the C-O and C-H bonds within the molecule, providing further structural confirmation.

Table 2: Predicted Spectroscopic Data for a Hypothetical Isomer of this compound

| Nucleus/Bond | Predicted Chemical Shift (ppm) / Vibrational Frequency (cm⁻¹) |

| ¹H (CH₃ at C2) | 1.2 - 1.5 |

| ¹H (CH₂ of ethyl) | 1.6 - 1.9 |

| ¹H (CH₃ of ethyl) | 0.8 - 1.1 |

| ¹H (CH at C4/C5) | 3.5 - 4.2 |

| ¹H (CH₃ at C4/C5) | 1.1 - 1.4 |

| ¹³C (C2) | 105 - 115 |

| ¹³C (C4/C5) | 75 - 85 |

| ¹³C (Alkyl groups) | 10 - 30 |

| C-O Stretch | 1000 - 1200 |

| C-H Stretch (sp³) | 2850 - 3000 |

Note: These are estimated ranges and would vary depending on the specific isomer and the computational method used.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time.

These simulations can reveal the conformational flexibility of the dioxolane ring and the rotational freedom of the alkyl substituents. By analyzing the trajectory, one can identify the preferred conformations and the timescales of transitions between them. This information is complementary to the energetic landscapes obtained from static calculations.

Furthermore, MD simulations are well-suited for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, one can investigate how these molecules interact with each other in the liquid phase. This includes analyzing radial distribution functions to understand the local molecular packing and calculating properties like the diffusion coefficient. Such simulations are crucial for understanding the macroscopic properties of the compound, such as its viscosity and boiling point.

Mechanistic Investigations of Dioxolane Ring Opening and Polymerization Relevant to 2 Ethyl 2,4,5 Trimethyl 1,3 Dioxolane Chemistry

Comprehensive Analysis of Cationic Ring-Opening Polymerization (CROP) Mechanisms

Cationic Ring-Opening Polymerization (CROP) is the most common method for polymerizing cyclic acetals like dioxolanes. nih.gov The process is typically initiated by protons or other cationic species. mdpi.com The polymerization of these monomers can proceed through two primary, often competing, mechanistic pathways: the Active Chain End (ACE) and the Activated Monomer (AM) mechanisms. acs.orgacs.org

The distinction between the ACE and AM mechanisms lies in the nature of the propagating species. acs.orgacs.org

In the Active Chain End (ACE) mechanism , the growing polymer chain possesses a reactive, positively charged (onium or carbenium ion) end. acs.org This active end directly attacks a neutral monomer molecule, incorporating it into the chain and regenerating the active site at the new chain end. CROP of cyclic acetals proceeding via the ACE mechanism is notoriously prone to significant side reactions, particularly cyclization. nih.govrsc.org This occurs because the nucleophilicity of the acetal (B89532) groups within the polymer backbone is higher than that of the monomer, leading to intramolecular "backbiting" reactions that form cyclic oligomers and polymers. nih.gov

In contrast, the Activated Monomer (AM) mechanism involves the protonation or activation of the monomer by a cationic initiator. acs.orgrsc.org The neutral, nucleophilic end-group of the growing polymer chain (typically a hydroxyl group) then attacks this activated monomer. rsc.org This pathway is favored in the presence of protic compounds like alcohols or diols, which act as initiators and transfer agents. acs.orgrsc.org A key advantage of the AM mechanism is the significant reduction in cyclization side reactions, as the growing chain does not possess a charged active center, and the hydroxyl end-groups are more reactive towards the activated monomer than the ether groups in the polymer backbone. nih.gov

The two mechanisms can coexist, and the dominant pathway is influenced by reaction conditions. nih.govresearchgate.net For instance, an activated monomer can be opened by a neutral monomer molecule instead of a diol, initiating an ACE process in parallel with the AM polymerization. nih.gov The balance between these pathways is critical for controlling the final polymer architecture.

Table 1: Comparison of ACE and AM Polymerization Mechanisms

| Feature | Active Chain End (ACE) Mechanism | Activated Monomer (AM) Mechanism |

|---|---|---|

| Propagating Species | Ionic (onium/carbenium ion) at the chain end. acs.org | Neutral (e.g., hydroxyl) at the chain end. rsc.org |

| Monomer State | Neutral monomer is attacked. | Monomer is activated (e.g., protonated). rsc.org |

| Common Initiators | Lewis acids, "dry" Brønsted acids. mdpi.com | Strong protonic acids in the presence of a diol/alcohol. acs.orgrsc.org |

| Cyclization Side Reactions | High propensity due to "backbiting". nih.govrsc.org | Significantly reduced. nih.govresearchgate.net |

| Control over Molar Mass | Often poor, leading to broad distributions. nih.gov | Can be well-controlled by the monomer-to-initiator ratio. nih.gov |

The choice of initiator and any co-initiator is paramount in directing the polymerization of dioxolanes. researchgate.net

Brönsted and Lewis Acids: Strong protonic acids like triflic acid (CF₃SO₃H) are effective at initiating polymerization, particularly via the AM mechanism when a diol co-initiator (e.g., ethylene (B1197577) glycol) is present. acs.orgrsc.org Lewis acids can also initiate CROP, often favoring the ACE mechanism. mdpi.com Certain solid acid catalysts, such as proton-exchanged montmorillonite (B579905) clay (Maghnite-H+), have been used to catalyze the copolymerization of 1,3-dioxolane (B20135), offering advantages like easy removal from the reaction mixture. orientjchem.org

Organometallic Compounds: Organo-aluminum compounds have been reported as effective initiators for 1,3-dioxolane polymerization. researchgate.net For other cyclic monomers like lactones, tin-based catalysts such as tin(II) 2-ethylhexanoate (B8288628) are widely used and operate via a coordination-insertion mechanism, which involves the coordination of the monomer to the metal center before ring-opening. researchgate.netuconn.edu

Covalent Initiators: Reagents like benzyl (B1604629) bromide or esters of strong acids can act as initiators, typically generating a carbenium ion that starts the polymerization process, following an ACE pathway. mdpi.com

The initiator's efficiency and the pathway it promotes directly impact the polymer's final properties, including molecular weight, dispersity, and the prevalence of cyclic structures. researchgate.net

Factors Governing Polymerization Kinetics, Regioselectivity, and Macromolecular Architectures

Several experimental factors can be tuned to control the polymerization of dioxolane derivatives.

Kinetics: The rate of polymerization is influenced by the catalyst-to-initiator ratio, monomer concentration, and temperature. researchgate.netbeilstein-journals.org Studies on 1,3-dioxolane show that increasing the catalyst concentration can accelerate the reaction. researchgate.net The speed of monomer addition is also a critical kinetic parameter; slow addition can favor the AM mechanism by maintaining a low concentration of neutral monomer, thereby suppressing the competing ACE pathway. researchgate.net

Regioselectivity: For asymmetrically substituted dioxolanes like 2-Ethyl-2,4,5-trimethyl-1,3-dioxolane, regioselectivity becomes a crucial issue. The ring can theoretically open at two different positions (between O1-C2 or O3-C2, and between O1-C5 or O3-C4). The site of bond cleavage is determined by the electronic and steric nature of the substituents, which influence the stability of the resulting cationic intermediates. The presence of three methyl groups and an ethyl group creates significant steric hindrance and will influence the approach of the nucleophile and the stability of the transition state.

Macromolecular Architecture: The final polymer architecture is a direct consequence of the chosen mechanism and reaction conditions. Polymerization via the ACE mechanism often leads to a mixture of linear and cyclic polymers with a broad molecular weight distribution. nih.gov In contrast, a well-controlled AM polymerization can produce linear polymers with predictable molecular weights and narrower distributions. nih.gov The presence of chain transfer reactions can also alter the final structure. researchgate.net

Strategies for Mitigating Cyclization and Other Side Reactions During Ring-Opening Processes

Given that cyclization is a major competing reaction in the CROP of dioxolanes, several strategies have been developed to minimize its occurrence. acs.orgrsc.org

Promoting the AM Mechanism: The most effective strategy is to establish conditions that heavily favor the AM mechanism over the ACE pathway. This is typically achieved by using a strong protonic acid in conjunction with a diol or alcohol co-initiator. rsc.orgresearchgate.net

Controlling Monomer Concentration: Maintaining a low concentration of unactivated monomer throughout the reaction can suppress ACE propagation and intermolecular side reactions. This is often accomplished through the slow, continuous addition of the monomer to the reaction system ("monomer-starved" conditions). researchgate.net

Limiting Monomer Conversion: Side reactions, including cyclization, become more prevalent at higher monomer conversions. rsc.orgresearchgate.net Terminating the polymerization at a limited conversion (e.g., below 40%) can therefore yield a product with a lower fraction of cyclic structures. researchgate.net

Post-Polymerization Purification: After the reaction, purification steps can be employed to separate the desired linear polymer from the cyclic byproducts. researchgate.netrsc.org

Table 2: Summary of Strategies to Mitigate Side Reactions in Dioxolane CROP

| Strategy | Description | Reference |

|---|---|---|

| Utilize AM Mechanism | Employ a protic acid initiator with a diol co-initiator to favor the less side-reaction-prone Activated Monomer pathway. | acs.orgrsc.org |

| Slow Monomer Addition | Add monomer slowly to the reaction to keep its free concentration low, suppressing the ACE mechanism and side reactions. | researchgate.net |

| Limit Conversion | Stop the polymerization at intermediate conversion levels, as the formation of cyclics increases with reaction time and conversion. | researchgate.net |

| Purification | Remove cyclic oligomers from the final product mixture through precipitation or other separation techniques. | rsc.org |

Exploration of Radical and Other Non-Cationic Ring-Opening Pathways for Dioxolane Derivatives

While CROP is the predominant method, non-cationic pathways have also been explored for certain dioxolane derivatives. Free-Radical Ring-Opening Polymerization (rROP) is a notable alternative, particularly for monomers containing a methylene (B1212753) group exocyclic to the ring, such as 2-methylene-1,3-dioxolane. elsevierpure.com

In rROP, a radical initiator attacks the monomer, leading to the formation of a radical intermediate. This intermediate can then undergo ring-opening to form a more stable open-chain radical, which propagates the polymerization. researchgate.net The success of rROP often depends on the structure of the monomer. For example, introducing a phenyl group at the C4 position (as in 2-methylene-4-phenyl-1,3-dioxolane) can facilitate ring-opening by stabilizing the radical formed after the ring scission. researchgate.net

The polymerization of these monomers often involves a competition between the desired ring-opening and a simple vinyl addition polymerization across the double bond without ring-opening. elsevierpure.com The extent of ring-opening versus vinyl addition is sensitive to factors like temperature and monomer structure. For instance, in the polymerization of 2-difluoromethylene-4-methyl-1,3-dioxolane, the percentage of ring-opening decreased significantly as the reaction temperature was lowered. elsevierpure.com These radical pathways offer a route to polymers with different backbone structures (e.g., polyesters or polyketones) than those obtained via CROP. mdpi.comresearchgate.net

Applications and Advanced Materials Chemistry Involving 2 Ethyl 2,4,5 Trimethyl 1,3 Dioxolane As a Key Intermediate

2-Ethyl-2,4,5-trimethyl-1,3-dioxolane as a Versatile Precursor in Complex Organic Synthesis

There is a lack of specific documented instances of this compound serving as a versatile precursor in complex organic synthesis within the reviewed scientific literature. In principle, as a cyclic ketal, it could be hydrolyzed to reveal a ketone (2-butanone) and a diol (2,3-butanediol), which are themselves valuable building blocks in organic synthesis. However, no specific synthetic pathways originating from this compound to complex molecules have been detailed in the available research.

Integration into Polymer Synthesis as a Monomer or Modifying Agent for Functional Materials

The scientific literature does not currently contain specific examples of this compound being integrated into polymer synthesis, either as a monomer or as a modifying agent for functional materials. While other dioxolane derivatives, such as 2-methylene-4-phenyl-1,3-dioxolane, have been investigated for their role in radical ring-opening polymerization to create degradable polymers, similar studies for this compound are not apparent. The stability of the fully substituted dioxolane ring in this compound makes it less likely to undergo ring-opening polymerization under typical conditions.

Role as a Protecting Group Strategy in Multistep Synthetic Sequences

The function of 1,3-dioxolanes as protecting groups for carbonyl compounds is a well-established strategy in organic synthesis. They are formed by the reaction of a ketone or aldehyde with a diol, in this case, 2-butanone (B6335102) and 2,3-butanediol (B46004). This protection is crucial in multistep syntheses to prevent the carbonyl group from undergoing unwanted reactions while other parts of the molecule are being modified.

Development of Novel Reaction Systems Utilizing this compound as a Component

There is no evidence in the current body of scientific literature of the development of novel reaction systems that specifically utilize this compound as a key component. Research into new catalytic systems or reaction conditions often focuses on more readily available or reactive substrates. The specific substitution pattern of this compound may not have presented unique opportunities for the development of novel reaction methodologies that have been published to date.

Sustainability and Green Chemistry Principles in 2 Ethyl 2,4,5 Trimethyl 1,3 Dioxolane Research

Bio-Based Synthesis of 2-Ethyl-2,4,5-trimethyl-1,3-dioxolane from Renewable Feedstocks (e.g., 2,3-butanediol)

A cornerstone of green chemistry is the utilization of renewable resources in place of finite petrochemical feedstocks. rsc.orgmdpi.com For this compound, a significant advancement is its synthesis from 2,3-butanediol (B46004) (2,3-BD), a high-value chemical that can be produced through the fermentation of biomass. nih.govnih.gov This positions 2,3-BD as a key renewable platform chemical for a variety of products. nih.gov

Interactive Table: Bio-based Synthesis of this compound

| Reactant 1 | Reactant 2 | Product | Byproduct | Feedstock Origin |

|---|

Design and Implementation of Environmentally Benign Catalytic Systems for Production

The choice of catalyst is critical in green synthesis, as it directly influences reaction efficiency, energy consumption, and waste generation. Traditional catalysts can be harsh or environmentally hazardous. Research into the synthesis of similar dioxolane compounds, such as 2,2,4-trimethyl-1,3-dioxolane (B74433) (TMD), provides insights into more benign catalytic systems that could be applied to the production of this compound.

Methodologies for Minimizing Waste and Enhancing Atom Economy in Synthetic Routes

Green chemistry places a strong emphasis on waste prevention over remediation. researchgate.net Two key metrics for evaluating the efficiency and wastefulness of a chemical reaction are atom economy and the Environmental Factor (E-factor). wordpress.comnih.gov

Atom Economy is a theoretical measure of the efficiency of a reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comwjpps.com The goal is to design synthetic routes that maximize this incorporation, thus minimizing the generation of byproducts or waste at a molecular level. wordpress.com Addition and isomerization reactions are examples of highly atom-economical transformations. nih.gov The synthesis of this compound from 2,3-butanediol and butanone-2 is a condensation reaction where water is the only byproduct.

Interactive Table: Atom Economy Calculation for the Synthesis of this compound

| Parameter | Formula / Value |

|---|---|

| Reaction | C₄H₁₀O₂ (2,3-Butanediol) + C₄H₈O (Butanone-2) → C₈H₁₆O₂ (Dioxolane) + H₂O (Water) |

| Molar Mass of Reactants | 90.12 g/mol + 72.11 g/mol = 162.23 g/mol |

| Molar Mass of Desired Product | 144.21 g/mol |

| Atom Economy Formula | (Molar Mass of Product / Molar Mass of Reactants) x 100% |

| Calculated Atom Economy | (144.21 / 162.23) x 100% ≈ 88.9% |

Assessment of Circular Economy Principles in the Production and Utilization of Dioxolane Compounds

The circular economy is a model that aims to eliminate waste and keep materials in use for as long as possible, representing a fundamental shift from the traditional linear "take-make-dispose" model. hbm4eu.eu Integrating green chemistry with circular economy principles can lead to truly sustainable chemical production systems. mdpi.com

For dioxolane compounds like this compound, applying circular economy principles involves several key aspects:

Renewable Feedstocks : The synthesis from bio-based 2,3-butanediol is a primary example of circularity, replacing fossil-based inputs with renewable ones. nih.govcircular-chemical.org This aligns with the goal of decoupling chemical production from finite resource extraction.

Waste as a Resource : The principles of a circular economy encourage viewing waste streams not as refuse, but as potential feedstocks for new products. circular-chemical.org While the direct synthesis of this compound produces only water, the broader production ecosystem for its precursor, 2,3-butanediol, can be designed within a circular framework. For instance, 2,3-BD can be produced from industrial waste gases through fermentation by certain bacteria, turning a pollution source into a valuable chemical feedstock. nih.gov

Design for Reuse and Recovery : Dioxolane compounds are being investigated as green solvents. rsc.orgrsc.org In a circular model, these solvents would be designed for easy recovery and reuse after their application in a chemical process, minimizing the need for new solvent production and reducing waste. The unique properties of some dioxolanes, such as forming multi-phase systems with water and other solvents, could facilitate novel and efficient separation and recycling technologies. rsc.org

By adopting these principles, the lifecycle of this compound and other related compounds can be managed more sustainably, contributing to a system that minimizes environmental impact and maximizes resource efficiency. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-ethyl-2,4,5-trimethyl-1,3-dioxolane, and how do reaction conditions influence isomer distribution?

- Methodological Answer : The compound is synthesized via acetalization of 2,3-butanediol (2,3-BDO) with C4+ aldehydes derived from biomass (e.g., corn stover). Reaction parameters such as catalyst type (acidic or enzymatic), temperature (typically 80–120°C), and molar ratios of precursors significantly affect isomer distribution. For instance, Harvey et al. (2018) reported a boiling point range of 132–142°C, reflecting isomeric variability . Purification via fractional distillation or chromatographic separation is critical to isolate specific isomers.

Q. What analytical techniques are most effective for characterizing purity and structural isomerism in this compound?

- Methodological Answer :

- GC-MS : Used to resolve isomers and detect impurities, as demonstrated in the GC-MS analysis of Solanum incanum extracts .

- NMR Spectroscopy : ¹H/¹³C NMR can distinguish substituent positions on the dioxolane ring (e.g., ethyl vs. methyl groups).

- Boiling Point Analysis : A broad range (132–142°C) indicates isomeric mixtures, necessitating complementary techniques .

Advanced Research Questions

Q. How can computational methods (e.g., QSPR, DFT) predict physicochemical properties relevant to fuel additive performance?

- Methodological Answer : Quantum chemical calculations and Quantitative Structure-Property Relationship (QSPR) models can predict properties like lipophilicity, boiling point, and antiknock indices (RON/MON). For example, the compound’s RON/MON (93.5/86.7) correlates with its branched alkyl substituents, which reduce premature combustion. Molecular dynamics simulations can further assess miscibility with hydrocarbon fuels .

Q. What experimental strategies address contradictions in reported antiknock performance (RON/MON) across studies?

- Methodological Answer : Discrepancies may arise from variations in fuel blend composition, isomer ratios, or testing protocols (ASTM vs. research-grade engines). To resolve these:

- Standardize fuel blends (e.g., 10–20% dioxolane in n-heptane/isooctane).

- Use high-purity isomers (>98%) to isolate structure-property relationships.

- Validate results across multiple combustion chambers to account for engine-specific effects .

Q. How does the compound’s hydrolytic stability under varying pH and temperature conditions impact its application in biofuels?

- Methodological Answer : Hydrolysis studies using reactive distillation (e.g., for similar dioxolanes) show that acidic conditions (pH < 4) accelerate ring-opening, generating diols and aldehydes. Stability tests should include:

- Accelerated aging at 60–80°C in aqueous/organic biphasic systems.

- Monitoring degradation via HPLC or IR spectroscopy.

- Adjusting storage conditions (e.g., anhydrous environments) to prolong shelf life .

Q. What mechanisms explain the compound’s reactivity in radical polymerization or acid-catalyzed decomposition?

- Methodological Answer :

- Radical Polymerization : The dioxolane’s electron-rich oxygen atoms stabilize radical intermediates, enabling copolymerization with vinyl monomers. Initiators like AIBN (azobisisobutyronitrile) are typically used at 60–80°C .

- Acid-Catalyzed Decomposition : Protonation of the dioxolane oxygen leads to ring-opening, forming ethylene glycol derivatives and aldehydes. Kinetic studies using HCl or H2SO4 can quantify degradation rates .

Q. How can biomass-derived precursors be optimized for sustainable production of this compound?

- Methodological Answer :

- Feedstock Selection : Use blended herbaceous biomass (e.g., corn stover) for 2,3-BDO production via aerobic fermentation.

- Process Integration : Co-produce ethanol and 2,3-BDO from hydrolysate streams to balance stoichiometry for acetalization.

- Catalyst Engineering : Develop heterogeneous catalysts (e.g., zeolites) to improve yield and reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.